molecular formula C22H28FN7O B3411607 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one CAS No. 920366-65-0

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one

Cat. No.: B3411607
CAS No.: 920366-65-0
M. Wt: 425.5 g/mol
InChI Key: WMEBMYZNMQEIHA-UHFFFAOYSA-N
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Description

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one is a synthetic compound with potential applications in various scientific fields. This molecule combines several functional groups, which contribute to its unique chemical properties and potential bioactivity. The presence of a fluorophenyl ring, a triazolopyrimidine core, and a piperazine moiety makes it an interesting subject for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one typically involves multiple steps:

  • Formation of the triazolopyrimidine core: : This often starts with the cyclization of appropriate precursors under acidic or basic conditions.

  • Attachment of the fluorophenyl group: : A nucleophilic aromatic substitution or Suzuki coupling reaction can be employed.

  • Piperazine ring formation: : Piperazine is introduced using standard amine chemistry, involving reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI for amide bond formation.

  • Final functionalization: : The propylpentanone side chain is added using alkylation reactions under controlled temperatures and solvents like DMF or DMSO.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions and scalable synthetic routes are essential. Continuous flow chemistry might be employed to ensure high yields and purity, reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The fluorophenyl and piperazine moieties can undergo oxidation reactions, potentially forming hydroxylated derivatives.

  • Reduction: : Ketone group reduction might yield alcohol derivatives.

  • Substitution: : Halogen exchange on the fluorophenyl ring or nucleophilic substitutions at the triazolopyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Alkyl halides, chlorosilanes, under basic conditions with strong bases like NaOH or KOH.

Major Products

  • Hydroxylated derivatives from oxidation.

  • Alcohol derivatives from reduction.

  • Substituted triazolopyrimidines from nucleophilic substitution.

Scientific Research Applications

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one holds promise in various research fields:

  • Chemistry: : As a scaffold for designing new molecules with potential catalytic or binding properties.

  • Biology: : Investigated for its interaction with enzymes or receptors, potential inhibitor or activator.

  • Medicine: : Explored for its therapeutic potential in treating diseases, given its structural similarity to known pharmacophores.

  • Industry: : Potential use in the synthesis of advanced materials or as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism by which 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one exerts its effects depends on its application:

  • Molecular Targets: : It may interact with specific enzymes or receptor proteins, altering their activity.

  • Pathways Involved: : Could modulate signaling pathways, either inhibiting or activating key steps.

Comparison with Similar Compounds

When compared to other triazolopyrimidine-based compounds, this molecule's unique combination of a fluorophenyl ring and a piperazine moiety sets it apart:

  • Similar Compounds: : 1-[3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, 1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propane.

  • Uniqueness: : Enhanced binding affinity or selectivity due to the specific arrangement of functional groups.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN7O/c1-3-6-16(7-4-2)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)18-9-5-8-17(23)14-18/h5,8-9,14-16H,3-4,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEBMYZNMQEIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Reactant of Route 3
Reactant of Route 3
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Reactant of Route 4
Reactant of Route 4
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Reactant of Route 5
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Reactant of Route 6
Reactant of Route 6
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one

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